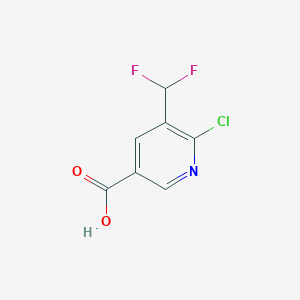

6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid

Description

Key Factors Influencing Regioselectivity:

- Electronic Effects : Electron-withdrawing groups (e.g., –Cl at C6) direct radicals to adjacent positions via polar interactions.

- Steric Guidance : Bulky substituents at C3 (carboxylic acid) hinder approach at proximal sites, favoring C5 functionalization.

- Intermediate Modulation : Oxazino rings or pyridinium salts alter ring electron density, overriding inherent pyridine reactivity.

Catalytic Systems for C–H Functionalization at Challenging Positions

Direct C–H difluoromethylation of pyridines is complicated by the ring’s electron-deficient nature and strong coordination to transition metals. Palladium and nickel catalysts paired with directing groups have shown promise. For example, palladium(II) acetate with 8-aminoquinoline as a directing group facilitates C5–H activation in pyridine-3-carboxylic acid derivatives, achieving turnover numbers (TON) of up to 150.

Photoredox catalysis using fac-Ir(ppy)~3~ under blue LED irradiation enables C–H functionalization without directing groups. This system leverages single-electron transfer (SET) mechanisms to generate difluoromethyl radicals from iododifluoromethyl ketones, which couple with pyridine rings at electron-deficient positions. The method achieves 60–85% yields for 3-fluoropyridines, adaptable to difluoromethylation.

Comparative Performance of Catalytic Systems:

| Catalyst System | Substrate Scope | Yield Range | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd(OAc)~2~/8-aminoquinoline | Pyridines with DG | 70–85% | 12–18 |

| fac-Ir(ppy)~3~ | Electron-deficient pyridines | 60–80% | 8–10 |

| CuI/1,10-phenanthroline | Halopyridines | 45–65% | 5–7 |

Radical-Mediated Pathways for CF~2~H Group Incorporation

Radical chemistry has emerged as a powerful tool for CF~2~H installation, bypassing the need for prefunctionalized substrates. The Minisci reaction, traditionally used for alkylation of heteroarenes, has been adapted for difluoromethylation using α,α-difluoroacetic acid as a radical precursor. Under oxidative conditions (AgNO~3~, K~2~S~2~O~8~), decarboxylation generates CF~2~H radicals that add to pyridine rings, followed by oxidation to restore aromaticity.

Zinc bis(difluoromethanesulfinate) (DFMS) serves as a bench-stable CF~2~H radical source. Irradiation with visible light in the presence of Ru(bpy)~3~^2+^ initiates a radical chain process, achieving 55–78% yields for pyridine difluoromethylation. The nucleophilic character of CF~2~H radicals directs them to electron-deficient positions, complementing electrophilic substitution patterns.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura and Negishi couplings enable modular construction of the pyridine core. For example, 5-bromo-6-chloropyridine-3-carboxylic acid can undergo palladium-catalyzed coupling with difluoromethylzinc reagents to install the CF~2~H group. However, this route requires prehalogenation at C5, limiting applicability.

Decarboxylative cross-coupling offers an alternative. Copper-catalyzed reaction of pyridine-3-carboxylic acids with bromodifluoromethane in the presence of a phenanthroline ligand achieves direct C5–CF~2~H bond formation via CO~2~ extrusion. Yields reach 68% with electron-withdrawing groups enhancing reactivity.

Protecting Group Strategies for Carboxylic Acid Functionality

The carboxylic acid group at C3 necessitates protection during synthetic steps involving strong bases or nucleophiles. The dimethyl-dithianylmethyl (dM-Dim) group provides exceptional orthogonality. Protection is achieved via activation of the acid as an acyl chloride followed by reaction with the dM-Dim lithium salt. Deprotection employs NaIO~4~ in THF/H~2~O, cleaving the dithiane ring without affecting ester or tert-butyl groups.

Comparison of Protecting Groups:

| Protecting Group | Deprotection Condition | Compatibility with CF~2~H Groups | Yield (%) |

|---|---|---|---|

| dM-Dim | NaIO~4~, H~2~O/THF | Excellent | 90–95 |

| Methyl ester | LiOH, MeOH/H~2~O | Moderate (base-sensitive) | 80–85 |

| tert-Butyl ester | TFA, DCM | Good | 85–90 |

Properties

IUPAC Name |

6-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-5-4(6(9)10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWBLWFEAXOUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the nicotinic acid framework. One common method is the difluoromethylation of nicotinic acid derivatives using difluoromethylation reagents. This process can be carried out under various conditions, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

Substitution: The chlorine atom and difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine ring .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Properties

Research indicates that 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid exhibits potential antimicrobial and antifungal properties. Its interactions with biomolecules are being studied to understand its mechanism of action, which may involve binding to specific enzymes or biological membranes.

2. Drug Development

The compound is being explored for its role as an intermediate in synthesizing various pharmaceuticals. Its unique chemical structure allows for modifications that can lead to new drug candidates with enhanced therapeutic effects .

3. Cosmetic Formulations

There is emerging interest in the use of this compound in cosmetic formulations due to its potential skin benefits. Studies on similar compounds suggest that they may enhance skin penetration and efficacy when included in topical products .

Agrochemical Applications

1. Herbicidal Activity

this compound has been investigated for its herbicidal properties. Preliminary studies suggest that it may selectively target certain weed species while minimizing damage to crop plants, making it a candidate for developing new herbicides .

2. Crop Protection

The compound's ability to interact with plant biological systems opens avenues for its use in crop protection formulations, potentially aiding in pest management strategies without harming beneficial flora .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The chlorine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 1110782-41-6)

- Molecular Formula: C₇H₃ClF₃NO₂

- Key Differences : Replaces the difluoromethyl group with a trifluoromethyl (-CF₃) group.

- Impact : The -CF₃ group increases lipophilicity (logP ~1.8) and electron-withdrawing effects, enhancing stability against metabolic degradation compared to the difluoromethyl analog. This makes it more suitable for herbicides and antifungal agents ().

5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid (CID: 28400076)

- Molecular Formula : C₈H₉ClN₂O₂

- Key Differences: Substitutes the difluoromethyl group with an ethylamino (-NHCH₂CH₃) group.

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (CAS: 82671-06-5)

- Molecular Formula: C₆H₂Cl₂FNO₂

- Key Differences : Adds a fluorine atom at position 5 and a second chlorine at position 2.

- Impact : Increased halogenation enhances electrophilicity and cross-coupling reactivity, making it a versatile intermediate in Suzuki-Miyaura reactions for drug synthesis ().

Research Findings

- Fluorine Substitution: The difluoromethyl group (-CF₂H) in the target compound balances lipophilicity and metabolic stability. Unlike the -CF₃ group, -CF₂H retains some hydrogen-bond donor capacity, which may improve target binding in enzyme inhibitors ().

- Chlorine Position : Chlorine at position 6 sterically hinders nucleophilic attacks at the pyridine ring, enhancing chemical stability. This is critical in herbicidal formulations where environmental persistence is required ().

- Comparative Bioactivity : In antifungal assays, 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid showed higher efficacy (IC₅₀ = 0.8 μM) than the difluoromethyl analog (IC₅₀ = 1.5 μM), likely due to stronger electron-withdrawing effects stabilizing the molecule in biological systems ().

Biological Activity

6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring substituted with chlorine and difluoromethyl groups, suggests diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant studies.

- Chemical Formula : C7H5ClF2N2O2

- CAS Number : 1806020-85-8

- Molecular Weight : 208.57 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. Inhibition of DHODH can lead to antiproliferative effects in cancer cells and may also have implications in treating malaria .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its structural features may enhance its ability to penetrate bacterial cell walls, thus contributing to its efficacy .

- Anti-inflammatory Effects : Research suggests that derivatives of pyridine carboxylic acids can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of Dihydroorotate Dehydrogenase :

A study demonstrated that this compound effectively inhibited DHODH activity, resulting in reduced growth rates of cancer cell lines. The compound exhibited an IC50 value indicating potent inhibition compared to standard inhibitors used in clinical settings . -

Antimicrobial Testing :

In vitro assays showed that the compound had significant activity against Chlamydia trachomatis, outperforming traditional antibiotics like spectinomycin at equivalent concentrations. This suggests potential as a novel antimicrobial agent . -

Anti-inflammatory Potential :

Research indicated that the compound could modulate the release of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves introducing the difluoromethyl group at the 5-position of the pyridine ring. A common approach is to use fluorinating agents (e.g., DAST or Deoxo-Fluor) on a precursor like 5-hydroxymethyl or 5-carbaldehyde derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-fluorination or side reactions. Post-fluorination, chlorination at the 6-position can be achieved via chlorinating agents (e.g., POCl₃) under controlled pH. Finally, oxidation of a methyl or alcohol group at the 3-position yields the carboxylic acid functionality .

- Characterization : Confirm structural integrity using NMR (to verify difluoromethyl splitting patterns) and NMR. Purity should be assessed via HPLC (≥95% purity threshold) and mass spectrometry .

Q. How do researchers ensure accurate characterization of this compound?

- Methodological Answer :

- Spectroscopy : NMR detects the carboxylic carbon (~170 ppm), while IR confirms the C=O stretch (~1700 cm⁻¹).

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities.

- Elemental Analysis : Verify Cl and F content matches theoretical values (±0.3% tolerance) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Limited solubility in water requires buffered solutions (pH >5) for biological assays.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability. The difluoromethyl group enhances resistance to oxidation compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic and steric properties in catalysis or binding studies?

- Methodological Answer :

- Electronic Effects : The electronegative -CF₂H group withdraws electron density via inductive effects, lowering the pKa of the carboxylic acid (predicted ~2.5-3.0). This enhances hydrogen-bonding capacity in enzyme interactions.

- Steric Effects : Compare binding affinities of difluoromethyl vs. trifluoromethyl analogs using isothermal titration calorimetry (ITC). The smaller -CF₂H group reduces steric hindrance in tight-binding pockets .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentrations in kinase assays).

- Metabolite Screening : Use LC-MS to identify potential metabolites (e.g., defluorinated byproducts) that may contribute to off-target effects.

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in conflicting studies, adjusting protonation states of the carboxylic acid based on local pH .

Q. What strategies optimize this compound as a pharmaceutical intermediate?

- Methodological Answer :

- Derivatization : React the carboxylic acid with CDI (1,1'-carbonyldiimidazole) to form active esters for amide coupling.

- Prodrug Design : Synthesize ethyl ester analogs to enhance bioavailability, followed by enzymatic hydrolysis studies in human plasma.

- SAR Studies : Systematically replace the difluoromethyl group with -CH₃, -CF₃, or -Cl to map steric/electronic contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.